6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its unique structure, which includes a triazolopyridazine moiety fused with a phenyl group and a dimethoxybenzaldehyde component. The combination of these structural elements imparts significant chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves a multi-step process:
Synthesis of 2,4-DIMETHOXYBENZALDEHYDE: This can be achieved through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridazine derivatives, under controlled conditions.
Condensation Reaction: The final step involves the condensation of 2,4-DIMETHOXYBENZALDEHYDE with the triazolopyridazine derivative in the presence of an acid catalyst to form the hydrazone linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation.
Pathways: The compound can influence signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole moiety and exhibit similar biological activities, but differ in their structural components and specific applications.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar heterocyclic structure and are studied for their anticancer and antimicrobial properties.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds are used as anti-breast cancer agents and exhibit dual enzyme inhibition properties.
The uniqueness of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE lies in its specific combination of structural elements, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C20H18N6O2/c1-27-16-9-8-15(17(12-16)28-2)13-21-22-18-10-11-19-23-24-20(26(19)25-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,25)/b21-13+ |
InChI Key |
KFBJGXMFIZYNCI-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC |
Origin of Product |
United States |
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